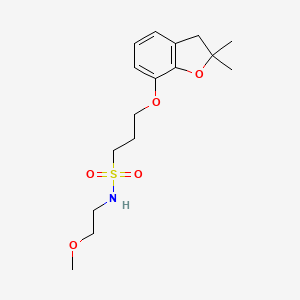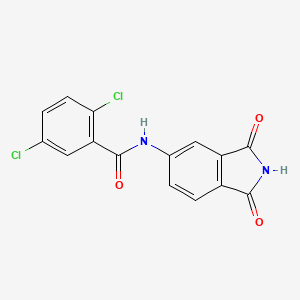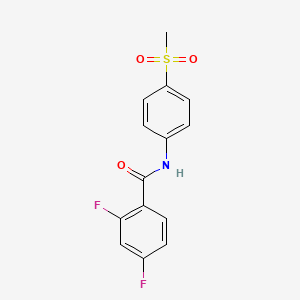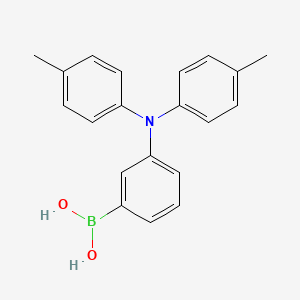
3-Bromo-2,5,6-trifluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluorophenylacetic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a mono-constituent substance .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Ligand Design and Functionalization
3-Bromo-2,5,6-trifluorophenylacetic acid derivatives are utilized in the design of specialized ligands. For instance, ligands bearing bromo-bipyridine pendant arms have applications in constructing preorganized structures useful in bio-labelling and chemical synthesis. These ligands can be further functionalized for potential labeling of biological materials, aiding in the rational design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Bioactive Molecules
The compound plays a role in the synthesis of bioactive molecules. It has been effectively used as an indirect trifluoromethylation reagent to construct bioactive skeletons like the 3-trifluoromethyl isocoumarin skeleton. Such applications are significant in the creation of new molecules with potential therapeutic applications (Zhou et al., 2020).
Pharmaceutical Compound Synthesis
In pharmaceutical research, derivatives of this compound are synthesized for their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in various pharmacological evaluations, indicating their potential as therapeutic agents (Walsh et al., 1984).
Radiopharmaceutical Applications
The compound is used in the synthesis of radiopharmaceuticals. One notable example is its use in preparing 3H-labelled 5-HT3 antagonists, which have anti-emetic properties. The specific labeling sites ensure high specific activity of the final product, crucial in medical imaging and diagnostic procedures (Gong & Parnes, 1996).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography. This application is important for the accurate and efficient analysis of complex chemical samples (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Fluorinated Amino Acids Synthesis
The compound is instrumental in the synthesis of fluorinated amino acids. Its use in palladium-catalyzed cross-coupling reactions facilitates the production of trifluoromethylated and difluoromethylated amino acids. These have applications in peptide/protein-based chemical biology and medicinal chemistry (Lou et al., 2019).
Safety and Hazards
The safety data sheet for 4-Bromo-2,3,6-trifluorophenylacetic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds.
properties
IUPAC Name |
2-(3-bromo-2,5,6-trifluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCDTNWQPFPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)
![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)
![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)
![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)
![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)




